Aspaoligonin B
Description
Aspaoligonin B (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It exhibits moderate solubility in aqueous solutions (0.24 mg/mL) and demonstrates favorable gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological studies . Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, log Po/w (octanol-water partition coefficient) values ranging from 0.61 to 2.15 depending on computational models, and a synthetic accessibility score of 2.07 (lower scores indicate easier synthesis) . Notably, this compound lacks CYP enzyme inhibition or P-gp substrate activity, reducing risks of drug-drug interactions .
Properties
Molecular Formula |
C44H72O17 |
|---|---|
Molecular Weight |
873 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8S,9S,12S,13S,16S,18R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H72O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-38-33(50)31(48)27(46)18-54-38)35(52)36(28(16-45)58-40)59-39-34(51)32(49)30(47)20(2)56-39/h19-40,45-53H,6-18H2,1-5H3/t19-,20-,21+,22+,23-,24+,25-,26-,27+,28+,29-,30-,31-,32+,33+,34+,35-,36+,37+,38-,39-,40+,41-,42-,43+,44+/m0/s1 |
InChI Key |
PDZAPEHDSGAIHT-GIGASQICSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)O)C)OC1 |
Synonyms |
(25S*)-5beta-spirostan-3beta,17alpha-diol 3-O-alpha-L-rhamnopyanosyl (1-4)-(beta-D-xylopyranosyl-(1-2))-beta-D-glucopyranoside aspaoligonin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aspaoligonin B belongs to a class of halogen-substituted boronic acids. Two structurally and functionally similar compounds are (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid , which share high similarity scores (0.71–0.87) with this compound . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.81 |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.67 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| BBB Permeability | Yes | Yes | No |
| GI Absorption | High | Moderate | Low |
| Synthetic Accessibility | 2.07 | 2.12 | 2.45 |
| CYP Inhibition | No | No | Yes (CYP2D6) |
Key Differences
CYP Interactions : Unlike (6-Bromo-2,3-dichlorophenyl)boronic acid, this compound lacks CYP inhibition, reducing metabolic interference risks in therapeutic applications .
Structural Insights
- This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas but differ in substitution patterns, leading to variations in GI absorption.
- The additional chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases steric hindrance and molecular weight, reducing solubility and BBB permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
